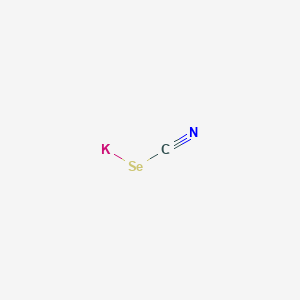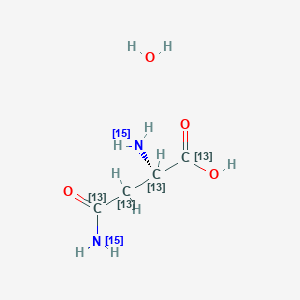
cyclopropyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(triphenyl)phosphanium;hydrobromide is a chemical compound with the molecular formula C21H20BrP. It is a phosphonium salt where the phosphonium ion is bonded to a cyclopropyl group and three phenyl groups, with hydrobromide as the counterion. This compound is known for its applications in organic synthesis and its potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired phosphonium salt .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Cyclopropyl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopropyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the triphenylphosphonium moiety play crucial roles in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Cyclopropylmethylphosphonium Bromide: Another phosphonium salt with a cyclopropyl group, used in similar applications.
Uniqueness: Cyclopropyl(triphenyl)phosphanium;hydrobromide is unique due to its specific combination of a cyclopropyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H21BrP+ |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
cyclopropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
InChI Key |
XMPWFKHMCNRJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)









